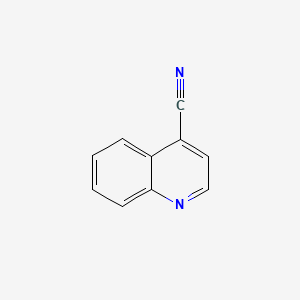

Quinoline-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113049. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

quinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSAUEMFOKUWTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296998 | |

| Record name | 4-cyanoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-27-5 | |

| Record name | 2973-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-cyanoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Quinoline-4-carbonitrile: Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, molecular structure, and potential biological significance of quinoline-4-carbonitrile. The information is curated for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development, offering a foundational understanding of this heterocyclic compound.

Core Properties of this compound

This compound, a derivative of the quinoline scaffold, is a solid, crystalline compound at room temperature. Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental design and computational modeling.

| Property | Value |

| Molecular Formula | C₁₀H₆N₂ |

| Molecular Weight | 154.17 g/mol [1][2][3][4] |

| Appearance | White to off-white microcrystalline solid[2] |

| Melting Point | 103-104 °C[2] |

| Boiling Point | 243.2 °C at 760 mmHg[2] |

| Density | 1.21 g/cm³[2] |

| LogP | 2.106[2] |

| Hydrogen Bond Donors | 0[2] |

| Hydrogen Bond Acceptors | 2[2] |

| Topological Polar Surface Area (TPSA) | 36.7 Ų |

| CAS Number | 2973-27-5[1][2][3][4] |

Molecular and Crystal Structure

The molecular structure of this compound consists of a fused benzene and pyridine ring, with a nitrile group substituted at the 4-position of the quinoline ring system.

Crystal Structure

Spectroscopic Properties

The spectroscopic signature of this compound is crucial for its identification and characterization. Below is a summary of expected spectroscopic data based on its structure and data from closely related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the six aromatic protons on the quinoline ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 8.8 - 9.0 | d |

| H3 | 7.6 - 7.8 | d |

| H5 | 8.0 - 8.2 | d |

| H6 | 7.5 - 7.7 | t |

| H7 | 7.7 - 7.9 | t |

| H8 | 8.1 - 8.3 | d |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display ten signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons are indicative of their electronic environment.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 | 150 - 152 |

| C3 | 122 - 124 |

| C4 | 135 - 137 |

| C4a | 128 - 130 |

| C5 | 129 - 131 |

| C6 | 127 - 129 |

| C7 | 130 - 132 |

| C8 | 129 - 131 |

| C8a | 148 - 150 |

| CN | 117 - 119 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic)[5] |

| 2230-2210 | C≡N stretching (nitrile) |

| 1600-1450 | C=C and C=N stretching (ring) |

| 900-675 | C-H bending (out-of-plane) |

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol is expected to show absorption bands corresponding to π-π* transitions within the aromatic system.

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~225-235 | ~30,000 - 40,000 | π-π |

| ~270-280 | ~5,000 - 8,000 | π-π |

| ~305-315 | ~3,000 - 5,000 | n-π* |

Note: These are estimated values based on data for similar quinoline derivatives.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of the corresponding aldoxime, which can be prepared from 4-quinolinecarboxaldehyde.

Step 1: Synthesis of 4-Quinolinecarboxaldehyde Oxime

-

Materials: 4-Quinolinecarboxaldehyde, hydroxylamine hydrochloride, sodium hydroxide, ethanol, water.

-

Procedure:

-

Dissolve 4-quinolinecarboxaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water to the flask.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 4-quinolinecarboxaldehyde oxime.

-

Step 2: Dehydration to this compound

-

Materials: 4-Quinolinecarboxaldehyde oxime, acetic anhydride.

-

Procedure:

-

Add 4-quinolinecarboxaldehyde oxime to a round-bottom flask containing acetic anhydride (excess).

-

Heat the mixture at reflux for 1-2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Characterization Methods

-

Thin Layer Chromatography (TLC): To monitor the progress of the reactions, using a suitable solvent system (e.g., ethyl acetate/hexane mixture).

-

Melting Point: Determined using a standard melting point apparatus.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile group.

-

UV-Vis Spectroscopy: To determine the absorption maxima of the compound.

Biological Significance and Potential Signaling Pathways

The quinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. While specific studies on this compound are limited, its structural similarity to other biologically active quinolines suggests its potential to interact with similar biological targets and signaling pathways.

Potential as an Anticancer Agent

Many quinoline derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression.

-

EGFR and HER2 Inhibition: The 4-anilinoquinoline-3-carbonitrile scaffold is a known inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases.[6] Given the structural similarity, this compound could serve as a precursor or a fragment for the design of novel EGFR/HER2 inhibitors.

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[7][8][9][10][11] Several quinoline-based compounds have been developed as inhibitors of this pathway. The nitrogen atom in the quinoline ring can participate in hydrogen bonding interactions within the ATP-binding pocket of these kinases.

Potential as an Antimalarial Agent

The quinoline core is central to several antimalarial drugs, such as chloroquine and mefloquine. The proposed mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole.[12][13][14][15] More recently, derivatives of quinoline-4-carboxamide have been shown to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, presenting a novel antimalarial mechanism.[16][17] The structural relationship of this compound to these active compounds suggests it could be a valuable starting point for the development of new antimalarial agents.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined chemical structure and properties. While direct biological studies on this specific molecule are not extensive, its structural features strongly suggest potential for development in the fields of oncology and infectious diseases. The information and protocols provided in this guide serve as a valuable resource for researchers looking to explore the synthesis, characterization, and therapeutic applications of this compound and its derivatives. Further investigation into its specific biological targets and mechanisms of action is warranted to fully unlock its potential in drug discovery.

References

- 1. 4-Cyanoquinoline | C10H6N2 | CID 270566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 2973-27-5[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. This compound | CAS 2973-27-5 [matrix-fine-chemicals.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 12. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimalarial activity of novel 4-aminoquinolines active against drug resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

what is the CAS number for Quinoline-4-carbonitrile

An In-Depth Technical Guide to Quinoline-4-carbonitrile

CAS Number: 2973-27-5

This guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest to researchers and drug development professionals. Due to its versatile chemical nature, the quinoline scaffold is a key component in a wide array of biologically active molecules.[1][2] This document details its chemical properties, synthesis protocols, and its role in modulating critical signaling pathways in disease.

Chemical and Physical Properties

This compound, also known as 4-Cyanoquinoline, is a white to off-white solid at room temperature.[3][4] Its core structure consists of a fused benzene and pyridine ring. The quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 2973-27-5 | [3][5][6][7] |

| Molecular Formula | C₁₀H₆N₂ | [3][6][7] |

| Molecular Weight | 154.17 g/mol | [3][7] |

| Appearance | White to off-white microcrystalline solid | [3][4] |

| Melting Point | 103-104 °C | [3] |

| Boiling Point | 243.2 °C at 760 mmHg | [3] |

| Density | 1.21 g/cm³ | [3] |

| Flash Point | 95.2 °C | [3] |

| pKa | 1.55 ± 0.13 (Predicted) | [3][4] |

| LogP | 2.106 | [3] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [3][4][5] |

| InChI Key | JBSAUEMFOKUWTP-UHFFFAOYSA-N | [5][6][7] |

Synthesis and Experimental Protocols

The synthesis of quinoline derivatives is a cornerstone of medicinal chemistry. Several methods have been developed, ranging from classical name reactions to modern green chemistry approaches.[8] Below are detailed protocols for two distinct synthetic routes to this compound and its precursors.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-CYANOQUINOLINE | 2973-27-5 [chemicalbook.com]

- 5. 4-Cyanoquinoline | 2973-27-5 [sigmaaldrich.com]

- 6. This compound | CAS 2973-27-5 [matrix-fine-chemicals.com]

- 7. 2973-27-5[this compound]- Acmec Biochemical [acmec.com.cn]

- 8. researchgate.net [researchgate.net]

Quinoline-4-carbonitrile: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Activity of a Key Heterocyclic Scaffold

This technical guide provides a comprehensive overview of Quinoline-4-carbonitrile, a heterocyclic compound of significant interest to researchers in drug discovery and medicinal chemistry. This document details its fundamental molecular properties, provides an adaptable synthetic protocol, and explores its role as a modulator of critical cellular signaling pathways.

Core Molecular Data

This compound, also known as 4-cyanoquinoline, is a derivative of quinoline, a bicyclic aromatic heterocycle. Its core physicochemical properties are summarized in the table below, providing essential data for experimental design and characterization.

| Property | Value |

| Molecular Formula | C₁₀H₆N₂ |

| Molecular Weight | 154.17 g/mol |

| CAS Number | 2973-27-5 |

Synthetic Protocols

The synthesis of this compound can be achieved through various methods. A common and effective approach involves the cyanation of a halo-quinoline precursor. The following protocol is adapted from established methods for the synthesis of substituted quinoline-4-carbonitriles and can be applied to produce the parent compound.

Synthesis of this compound from 4-Chloroquinoline

This procedure outlines the nucleophilic aromatic substitution of the chlorine atom at the 4-position of the quinoline ring with a cyanide group.

Materials:

-

4-Chloroquinoline

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

-

Dimethyl Sulfoxide (DMSO) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Experimental Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroquinoline (1.0 equivalent) in anhydrous DMSO.

-

Addition of Cyanide Source: Carefully add potassium cyanide (1.2 to 1.5 equivalents) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature may need to be determined empirically. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure product.

Synthetic Workflow for this compound

Biological Activity and Signaling Pathways

Quinoline derivatives are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities, including anticancer properties.[1][2] Several studies have indicated that compounds featuring the quinoline scaffold can act as potent inhibitors of cellular signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][4]

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a common feature in many human cancers, making it a key target for therapeutic intervention.[3] Quinoline-based molecules have been designed and synthesized as dual inhibitors of PI3K and mTOR, demonstrating the potential of this scaffold in developing targeted cancer therapies.[5] While specific inhibitory data for this compound is an area of ongoing research, the broader class of quinoline derivatives has shown significant promise in modulating this pathway. The anticancer effect of some quinoline derivatives has been attributed to their ability to downregulate key proteins in this pathway, leading to the inhibition of tumor growth.[6]

Inhibition of the PI3K/Akt/mTOR Pathway

Conclusion

This compound represents a valuable building block for the development of novel therapeutic agents. Its straightforward synthesis and the established biological relevance of the quinoline scaffold make it an attractive starting point for medicinal chemistry campaigns. Further investigation into the specific inhibitory profile of this compound and its derivatives against kinases in the PI3K/Akt/mTOR pathway is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers embarking on studies involving this promising compound.

References

- 1. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Solubility of Quinoline-4-carbonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of Quinoline-4-carbonitrile in organic solvents. This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. A thorough understanding of its solubility is critical for its application in synthesis, purification, formulation, and biological screening.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature has revealed a lack of specific quantitative data on the solubility of this compound in common organic solvents. The following table summarizes this current data gap, which presents an opportunity for further research in this area.

| Solvent | Chemical Class | Temperature (°C) | Solubility (g/100mL) | Citation |

| Acetone | Ketone | Not Reported | Data Not Available | |

| Acetonitrile | Nitrile | Not Reported | Data Not Available | |

| Chloroform | Halogenated | Not Reported | Data Not Available | |

| Dimethylformamide (DMF) | Amide | Not Reported | Data Not Available | |

| Dimethyl sulfoxide (DMSO) | Sulfoxide | Not Reported | Data Not Available | |

| Ethanol | Alcohol | Not Reported | Data Not Available | |

| Ethyl Acetate | Ester | Not Reported | Data Not Available | |

| Methanol | Alcohol | Not Reported | Data Not Available | |

| Tetrahydrofuran (THF) | Ether | Not Reported | Data Not Available | |

| Toluene | Aromatic Hydrocarbon | Not Reported | Data Not Available |

Experimental Protocols for Solubility Determination

For researchers wishing to determine the solubility of this compound in specific organic solvents, two common and reliable methods are the Shake-Flask Method and the Gravimetric Method.

Shake-Flask Method

The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound.[2][3]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid ensures that the solution becomes saturated.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to allow the system to reach equilibrium.[4]

-

Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further purification, the supernatant can be passed through a syringe filter to remove any remaining solid particles.[4]

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as mg/mL or mol/L.

Gravimetric Method

Objective: To determine the solubility of this compound in a given organic solvent by mass determination.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., filter paper and funnel)

-

Evaporating dish

-

Oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the shake-flask method.

-

Filtration: Filter the saturated solution to remove any undissolved solid.

-

Mass Determination of Aliquot: Accurately weigh a clean, dry evaporating dish. Transfer a known volume or mass of the clear filtrate to the evaporating dish and weigh it again to determine the exact mass of the solution.

-

Solvent Evaporation: Gently evaporate the solvent from the evaporating dish. This can be done on a hot plate in a fume hood or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Drying and Weighing: Once the solvent is completely evaporated, dry the residue in an oven until a constant mass is achieved. Cool the dish in a desiccator and weigh it accurately.

-

Calculation: The mass of the dissolved this compound is the final mass of the dish with residue minus the initial mass of the empty dish. The mass of the solvent is the mass of the solution aliquot minus the mass of the dissolved solid. The solubility can then be expressed as grams of solute per 100 g of solvent or other appropriate units.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by analytical quantification.

Caption: Workflow for experimental solubility determination.

General Synthesis Pathway for Quinolines

The synthesis of quinoline derivatives can be achieved through various methods. The Doebner-von Miller reaction is a classic example, illustrating the formation of the quinoline ring system from an α,β-unsaturated carbonyl compound and an aniline.[7]

Caption: Doebner-von Miller synthesis of quinolines.

References

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Impact

An in-depth exploration of the quinoline scaffold, from its initial discovery in the 19th century to its foundational role in modern drug development. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the history, classical synthetic methodologies, and therapeutic applications of quinoline compounds.

Introduction: The Quinoline Core

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science. First identified in the mid-19th century, its versatile and relatively simple structure has given rise to a vast array of compounds with significant biological and physical properties. Quinoline and its derivatives are found in numerous natural alkaloids and form the structural basis for a multitude of synthetic drugs, exhibiting a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[1][2]

This technical guide offers a detailed examination of the discovery and historical synthesis of the quinoline core. It provides in-depth experimental protocols for the key classical named reactions that remain fundamental to heterocyclic chemistry. Quantitative data on reaction yields and the physicochemical properties of seminal quinoline compounds are summarized for comparative analysis. Furthermore, reaction pathways, experimental workflows, and biological mechanisms are illustrated with diagrams to provide a clear and comprehensive resource for professionals in the field.

Discovery and Early History

The story of quinoline begins in the 1830s, a period of burgeoning exploration in organic chemistry. In 1834, German chemist Friedlieb Ferdinand Runge first isolated the compound from coal tar, a rich but complex source of aromatic compounds.[1] A few years later, in 1842, French chemist Charles Gerhardt obtained the same substance by distilling the vital antimalarial alkaloid, quinine, with a strong base. It was the German chemist August Wilhelm von Hofmann who, in 1845, confirmed that the compounds isolated by Runge and Gerhardt were identical, ultimately naming it quinoline (from Quina, the Spanish term for the cinchona tree bark from which quinine is extracted). This link between a simple aromatic heterocycle from coal tar and a complex, life-saving natural product spurred intense investigation into its synthesis and properties, laying the groundwork for over a century of drug discovery.[3]

A timeline of these foundational discoveries highlights the rapid progress in the field during the 19th century.

Classical Syntheses of the Quinoline Core

The late 19th century saw the development of several foundational named reactions for constructing the quinoline ring system. These methods, often born from the era's burgeoning dye industry, remain staples in organic synthesis.

The Skraup Synthesis (1880)

The first and perhaps most famous method for quinoline synthesis was developed by Czech chemist Zdenko Hans Skraup.[4][5] The archetypal reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[6] The reaction is notoriously exothermic and requires careful control.

Experimental Protocol: Skraup Synthesis of Quinoline

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene (or arsenic pentoxide), ferrous sulfate (optional, as a moderator).

-

Procedure:

-

In a large, suitably equipped round-bottom flask, carefully mix aniline (1.0 mol), nitrobenzene (0.25 mol), and anhydrous glycerol (2.5 mol).

-

Add ferrous sulfate heptahydrate (10 g) to moderate the reaction.

-

Slowly and with vigorous stirring, add concentrated sulfuric acid (2.0 mol) to the mixture. The addition should be done in an ice bath to control the initial exotherm.

-

Once the addition is complete, fit the flask with a reflux condenser and heat the mixture in an oil bath. The reaction is often vigorous, and heating should be controlled to maintain a steady reflux (approx. 130-150°C).

-

After the initial vigorous reaction subsides, continue heating for an additional 3-4 hours.

-

Allow the mixture to cool, then dilute with water and neutralize carefully with a concentrated sodium hydroxide solution until strongly alkaline.

-

Isolate the crude quinoline via steam distillation. The quinoline will co-distill with unreacted nitrobenzene and aniline.

-

Separate the organic layer from the distillate, wash with dilute acid to remove residual aniline, and then wash with water.

-

Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at approximately 237°C.

-

Table 1: Representative Yields for the Skraup Synthesis [7]

| Aniline Derivative | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| Aniline | Nitrobenzene | Quinoline | 85-91 |

| p-Anisidine | Nitrobenzene | 6-Methoxyquinoline | 60 |

| p-Chloroaniline | Nitrobenzene | 6-Chloroquinoline | 55 |

| p-Aminophenol | Arsenic Pentoxide | 6-Hydroxyquinoline | 66-77 |

The Doebner-von Miller Reaction (1881)

A modification of the Skraup synthesis, the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[1][8] The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or a Lewis acid like zinc chloride.[9]

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

-

Materials: Aniline, crotonaldehyde (or acetaldehyde to generate it in situ), hydrochloric acid, zinc chloride (optional).

-

Procedure:

-

Prepare a solution of aniline (1.0 mol) in aqueous hydrochloric acid (e.g., 6M HCl).

-

In a separate vessel, prepare a solution of crotonaldehyde (1.2 mol).

-

Slowly add the crotonaldehyde to the acidic aniline solution with vigorous stirring and cooling. The reaction can be exothermic.

-

After the addition is complete, add a Lewis acid catalyst such as anhydrous zinc chloride (0.1 mol), if desired, to facilitate cyclization.

-

Heat the mixture under reflux for several hours (typically 4-8 hours), monitoring the reaction's progress by TLC.

-

After completion, cool the reaction mixture and make it strongly alkaline by carefully adding a concentrated sodium hydroxide solution.

-

Isolate the product by steam distillation or solvent extraction (e.g., with dichloromethane or toluene).

-

Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄) and remove the solvent under reduced pressure.

-

Purify the crude quinaldine by vacuum distillation.

-

The Friedländer Synthesis (1882)

The Friedländer synthesis is a direct and versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone or aldehyde).[3][10] The reaction can be catalyzed by either an acid or a base.[2]

Experimental Protocol: Synthesis of 2-Phenylquinoline

-

Materials: 2-Aminobenzaldehyde, acetophenone, potassium hydroxide, ethanol.

-

Procedure:

-

Dissolve 2-aminobenzaldehyde (10 mmol) and acetophenone (11 mmol) in ethanol (25 mL) in a round-bottom flask.

-

Add a solution of potassium hydroxide (20 mmol) in ethanol (10 mL) to the mixture.

-

Heat the reaction mixture at reflux for 3-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into cold water (100 mL).

-

A solid precipitate of 2-phenylquinoline will form. Collect the solid by filtration.

-

Wash the solid with cold water to remove any residual base.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Table 2: Representative Yields for the Friedländer Synthesis [11][12]

| 2-Aminoaryl Carbonyl | Active Methylene Compound | Catalyst / Conditions | Yield (%) |

|---|---|---|---|

| 2-Aminobenzaldehyde | Acetone | KOH, EtOH, Reflux | ~70 |

| 2-Aminobenzophenone | Ethyl Acetoacetate | ZrCl₄, EtOH/H₂O | 85 |

| 2-Nitrobenzaldehyde | Cyclohexanone | Fe/HCl, then KOH, EtOH | 91 |

| 2-Aminobenzaldehyde | Acetaldehyde | NaOH | Moderate |

The Combes Quinoline Synthesis (1888)

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[13][14] The reaction proceeds by forming an enamine intermediate, which then undergoes cyclization under strong acid conditions (e.g., concentrated sulfuric acid).[1]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

-

Materials: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid.

-

Procedure:

-

In a flask, mix aniline (0.1 mol) and acetylacetone (0.1 mol). The initial reaction to form the enamine is often spontaneous and exothermic.

-

Cool the mixture in an ice bath and slowly, with caution, add concentrated sulfuric acid (30 mL).

-

After the addition is complete, warm the mixture gently on a water bath for 15-20 minutes, then heat more strongly in an oil bath at 100-110°C for 1 hour.

-

Cool the reaction mixture and carefully pour it onto crushed ice (approx. 200 g).

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly basic.

-

Extract the liberated 2,4-dimethylquinoline with an organic solvent (e.g., ether or toluene).

-

Wash the organic extract with water, dry it over anhydrous sodium sulfate, and remove the solvent.

-

Purify the product by vacuum distillation.

-

The Gould-Jacobs Reaction (1939)

A more modern classical method, the Gould-Jacobs reaction is particularly useful for preparing 4-hydroxyquinolines (4-quinolinones).[15] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[16] Subsequent hydrolysis and decarboxylation yield the final product.

Experimental Protocol: Synthesis of 4-Hydroxyquinoline

-

Materials: Aniline, diethyl ethoxymethylenemalonate (DEEM), diphenyl ether (or Dowtherm A), sodium hydroxide, hydrochloric acid.

-

Procedure:

-

Condensation: Mix aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) and heat at 100-130°C for 1-2 hours. Ethanol formed during the reaction is distilled off. The intermediate, diethyl anilinomethylenemalonate, often solidifies on cooling.

-

Cyclization: Add the intermediate from step 1 to a high-boiling solvent like diphenyl ether. Heat the solution to reflux (approx. 250-260°C) for 30-60 minutes. Upon cooling, the cyclized product, ethyl 4-hydroxyquinoline-3-carboxylate, precipitates.

-

Hydrolysis (Saponification): Suspend the ester from step 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat to reflux until the solid dissolves and hydrolysis is complete.

-

Decarboxylation: Cool the resulting solution of the sodium salt and acidify with a strong acid like hydrochloric acid to precipitate 4-hydroxyquinoline-3-carboxylic acid. Collect this solid, dry it, and heat it above its melting point (typically >250°C) in a suitable flask until the evolution of CO₂ ceases. The remaining solid is crude 4-hydroxyquinoline, which can be purified by recrystallization.

-

Table 3: Comparison of Classical Quinoline Syntheses

| Synthesis | Key Reactants | Typical Conditions | Key Product Type |

|---|---|---|---|

| Skraup | Aniline, Glycerol, Oxidant | Strong Acid (H₂SO₄), High Temp. | Unsubstituted/Benzene-ring substituted Quinolines |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Strong Acid (HCl, ZnCl₂) | Pyridine-ring substituted Quinolines |

| Friedländer | 2-Aminoaryl Carbonyl, Active Methylene Cmpd. | Acid or Base Catalysis | Polysubstituted Quinolines |

| Combes | Aniline, β-Diketone | Strong Acid (H₂SO₄) | 2,4-Disubstituted Quinolines |

| Gould-Jacobs | Aniline, Malonic Ester Derivative | High Temp. Thermal Cyclization | 4-Hydroxyquinolines |

Quinoline in Medicinal Chemistry: The Antimalarial Saga

The history of quinoline is inextricably linked with the fight against malaria. The natural quinoline alkaloid, quinine, was the first effective treatment for the disease. The quest to understand its structure and synthesize it and its analogues drove much of the early research in the field.

Quinine: The Natural Prototype

Isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou from the bark of the South American Cinchona tree, quinine was the mainstay of malaria treatment for over a century.[17] Its complex structure, however, made it a challenging synthetic target, which was not formally achieved until 1944 by Woodward and Doering. Due to the difficulty of total synthesis, isolation from natural sources remains the primary method of production.

Synthetic Antimalarials: Chloroquine and Primaquine

The strategic importance of quinine, highlighted during wartime shortages, spurred the development of synthetic alternatives. This research led to the creation of potent 4-aminoquinoline derivatives.

-

Chloroquine: Developed in the 1930s, chloroquine became a front-line antimalarial drug due to its high efficacy, low cost, and relative safety. It is highly effective against the blood stages of the malaria parasite.

-

Primaquine: An 8-aminoquinoline derivative, primaquine is crucial for its ability to eradicate the dormant liver stages of certain malaria parasites (P. vivax and P. ovale), preventing relapse of the disease.

Table 4: Physicochemical Properties of Key Quinoline Antimalarials [17][18][19]

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | pKa (values) | Log D (pH 7.4) |

|---|---|---|---|---|

| Quinine | 324.42 | ~177 (anhydrous) | ~4.1, 8.5 | 1.77 |

| Chloroquine | 319.87 | ~87 (base) | ~8.1, 10.2 | - |

| Primaquine | 259.36 | ~96 (base) | ~3.2, 10.0 | - |

Mechanism of Action in Malaria

The primary mechanism of action for quinoline antimalarials like chloroquine and quinine is the disruption of heme detoxification within the malaria parasite's digestive vacuole.[18]

-

Hemoglobin Digestion: The parasite, residing within human red blood cells, digests host hemoglobin to obtain essential amino acids.

-

Heme Release: This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).

-

Detoxification: The parasite normally detoxifies this heme by polymerizing it into an inert, crystalline substance called hemozoin (malaria pigment).

-

Quinoline Interference: Quinolines are weak bases that accumulate to high concentrations in the acidic digestive vacuole. Here, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization.

-

Toxicity: The resulting buildup of toxic, soluble heme leads to oxidative stress and membrane damage, ultimately killing the parasite.

Conclusion

From its humble origins as a component of coal tar, the quinoline nucleus has become one of the most important heterocyclic scaffolds in medicinal chemistry. The classical syntheses developed in the late 19th century, including the Skraup, Doebner-von Miller, Friedländer, Combes, and Gould-Jacobs reactions, provided the chemical tools necessary to explore this versatile structure. These explorations led directly to the development of life-saving synthetic antimalarial drugs that have had a profound impact on global health. The study of quinoline's history and synthesis provides a compelling case study in the evolution of organic chemistry and its direct application to solving critical challenges in medicine, a legacy that continues to inspire the development of new therapeutic agents today.

References

- 1. iipseries.org [iipseries.org]

- 2. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. benchchem.com [benchchem.com]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 11. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. wikiwand.com [wikiwand.com]

- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 15. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Quinine - Wikipedia [en.wikipedia.org]

- 18. The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Quinoline-4-carbonitrile IUPAC name and synonyms

An In-depth Technical Guide to Quinoline-4-carbonitrile

This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and biological significance. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and organic synthesis.

Chemical Identity

This compound is a heterocyclic aromatic organic compound featuring a quinoline ring system substituted with a nitrile group at the 4th position.

IUPAC Name: this compound[1][2][3]

Synonyms and Identifiers: The compound is known by several synonyms and is cataloged under various chemical database identifiers.

| Identifier Type | Value | Reference |

| Common Name | 4-Cyanoquinoline | [3][4][5] |

| Synonym | Cinchoninonitrile | [4][6][7] |

| CAS Number | 2973-27-5 | [1][2][3] |

| Molecular Formula | C10H6N2 | [2][3][4] |

| InChI Key | JBSAUEMFOKUWTP-UHFFFAOYSA-N | [1][2][3] |

| SMILES | N#CC1=C2C=CC=CC2=NC=C1 | [2][3] |

| PubChem CID | 270566 | [3] |

| EC Number | 689-987-2 | [3][4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 154.17 g/mol | [1][3][8] |

| Appearance | White to off-white microcrystalline solid | [4] |

| Melting Point | 103-104 °C | [4][9] |

| Boiling Point | 243.2 °C at 760 mmHg | [4] |

| Density | 1.21 g/cm³ | [4] |

| Flash Point | 95.2 °C | [4] |

| LogP | 2.10648 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Experimental Protocols: Synthesis

The synthesis of the quinoline core can be achieved through various named reactions such as the Skraup, Combes, Doebner, and Friedländer syntheses.[10][11] A specific laboratory-scale synthesis for this compound starting from 4-quinolinecarboxaldehyde has been described.[6]

Synthesis of this compound from 4-Quinolinecarboxaldehyde [6]

This protocol outlines the conversion of an aldehyde to a nitrile functionality on the quinoline scaffold.

Materials and Reagents:

-

4-quinolinecarboxaldehyde

-

Ammonium acetate

-

Trimethylphenyltrimethylammonium tribromide (or a similar oxidizing agent)

-

Acetonitrile (solvent)

-

0.5 M Sodium thiosulfate (Na2S2O3) aqueous solution

-

1.0 M Sodium bicarbonate (NaHCO3) aqueous solution

-

Ethyl acetate

-

Anhydrous Magnesium sulfate (MgSO4)

-

Saturated Sodium chloride (NaCl) aqueous solution

Procedure:

-

Dissolve 4-quinolinecarboxaldehyde (0.5 mmol) and ammonium acetate (5.0 mmol) in acetonitrile (6 mL) at room temperature.

-

To this solution, add trimethylphenyltrimethylammonium tribromide (1.0 mmol).

-

Stir the reaction mixture continuously for 21 hours at room temperature.

-

Upon completion, quench the reaction by sequentially adding 0.5 M Na2S2O3 aqueous solution (10 mL) and 1.0 M NaHCO3 aqueous solution (15 mL).

-

Extract the product into ethyl acetate (60 mL).

-

Wash the organic phase sequentially with 0.5 M Na2S2O3 aqueous solution and then with saturated NaCl aqueous solution.

-

Dry the organic phase over anhydrous MgSO4.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product, typically by column chromatography, to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Biological Significance and Signaling Pathways

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[11][12] Quinoline derivatives exhibit a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[13][14]

Anticancer Activity: Quinoline derivatives have been shown to target various cellular pathways implicated in cancer progression. One such critical pathway is the PI3K/AKT/mTOR signaling cascade, which regulates cell growth, proliferation, and survival.[13] The versatility of the quinoline nucleus allows for structural modifications that can lead to the development of potent and selective inhibitors targeting components of this pathway.

Antimalarial Activity: Historically, quinoline alkaloids like quinine have been cornerstone treatments for malaria. Modern synthetic quinolines continue to be a major focus of antimalarial drug discovery. For instance, a derivative of quinoline-4-carboxamide was found to inhibit the translation elongation factor 2 (PfEF2) in the malaria parasite Plasmodium falciparum, representing a novel mechanism of action.[15]

Caption: Quinoline derivatives as inhibitors of the PI3K/AKT/mTOR pathway.

References

- 1. 4-Cyanoquinoline | 2973-27-5 [sigmaaldrich.com]

- 2. This compound | CAS 2973-27-5 [matrix-fine-chemicals.com]

- 3. 4-Cyanoquinoline | C10H6N2 | CID 270566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 4-CYANOQUINOLINE | 2973-27-5 [chemicalbook.com]

- 7. 2973-27-5[this compound]- Acmec Biochemical [acmec.com.cn]

- 8. scbt.com [scbt.com]

- 9. 4-cyanoquinoline [stenutz.eu]

- 10. iipseries.org [iipseries.org]

- 11. du.edu.eg [du.edu.eg]

- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. pubs.acs.org [pubs.acs.org]

The Quinoline Ring System: A Technical Guide to Its Fundamental Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core chemical reactions of the quinoline ring system. Quinoline, a fused aromatic heterocycle composed of a benzene ring and a pyridine ring, is a critical scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Understanding its fundamental reactivity is paramount for the rational design and synthesis of novel drug candidates. This document details the principal reaction classes—electrophilic substitution, nucleophilic substitution, oxidation, and reduction—supported by quantitative data, detailed experimental protocols, and logical workflows relevant to drug discovery.

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on the quinoline ring system occurs preferentially on the more electron-rich carbocyclic (benzene) ring. The pyridine ring is deactivated due to the electron-withdrawing effect of the nitrogen atom. Under acidic conditions, the nitrogen is protonated, further deactivating the entire molecule and necessitating vigorous reaction conditions.[1][2] Substitution typically occurs at the C5 and C8 positions, which is rationalized by the formation of the most stable Wheland intermediates where the aromaticity of the adjacent pyridine ring is not disrupted.[3]

Nitration

Nitration of quinoline with a mixture of nitric and sulfuric acid yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[2] The reaction is typically performed at low temperatures to control selectivity. Kinetic studies have shown that the quinolinium ion is the reacting species.

Sulfonation

Sulfonation with fuming sulfuric acid also results in substitution at the 5 and 8-positions. The product distribution is notably temperature-dependent. At 220°C, the reaction kinetically favors the formation of quinoline-8-sulfonic acid. At higher temperatures (around 300°C), the thermodynamically more stable quinoline-6-sulfonic acid is the predominant product.

Halogenation

Direct bromination of quinoline is complex and can initially form a bromine salt.[4] However, electrophilic bromination can be achieved under various conditions, often leading to a mixture of 5- and 8-bromoquinolines, as well as di-substituted products. For activated substrates, such as 8-hydroxyquinoline, bromination proceeds readily to give 5,7-dibromo-8-hydroxyquinoline.[5]

Friedel-Crafts Reactions

Standard Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on the quinoline ring.[1][6] The basic nitrogen atom acts as a Lewis base and complexes with the Lewis acid catalyst (e.g., AlCl₃), effectively neutralizing or "poisoning" it.[6][7] This complexation deactivates the ring system towards electrophilic attack and prevents the generation of the necessary electrophile.[8]

Data Summary: Electrophilic Aromatic Substitution

| Reaction | Reagents | Conditions | Major Product(s) | Yield (%) | Reference(s) |

| Nitration | HNO₃ / H₂SO₄ | 0 °C | 5-Nitroquinoline & 8-Nitroquinoline | ~52% & ~48% | [2] |

| Sulfonation | Fuming H₂SO₄ (oleum) | 220 °C | Quinoline-8-sulfonic acid | Major product | [2] |

| Sulfonation | Fuming H₂SO₄ (oleum) | >300 °C | Quinoline-6-sulfonic acid | Major product | |

| Bromination | Br₂ in CHCl₃ | Room Temp, 1h | 5,7-Dibromo-8-hydroxyquinoline | 90% | [5] |

| Bromination | Br₂ in CH₂Cl₂/CHCl₃ | Room Temp, 2d | 5-Bromo-8-methoxyquinoline | 92% | [5] |

| Note: Bromination data is for activated 8-substituted quinoline derivatives. |

Nucleophilic Aromatic Substitution (NAS)

The pyridine ring of quinoline is electron-deficient and thus susceptible to nucleophilic attack, primarily at the C2 and C4 positions. This reactivity is the inverse of that observed in electrophilic substitution.

Amination (Chichibabin Reaction)

The direct amination of quinoline can be achieved using sodium amide (NaNH₂) or potassium amide (KNH₂) in liquid ammonia, a process known as the Chichibabin reaction.[9][10] The reaction proceeds via a nucleophilic addition-elimination mechanism, where an amide anion (NH₂⁻) adds to the C2 position, followed by the elimination of a hydride ion (H⁻).[9] This reaction typically yields 2-aminoquinoline.[2] Under certain conditions, 4-aminoquinoline can also be formed.

Hydroxylation

Direct hydroxylation can be accomplished by heating quinoline with solid potassium hydroxide (KOH) at high temperatures, yielding 2-hydroxyquinoline (quinolin-2-one).[2]

Reactions of Haloquinolines

Halogens at the C2 and C4 positions are readily displaced by a variety of nucleophiles. For example, 2-chloroquinoline can be converted to quinoline-2-thiol derivatives by reaction with sulfur nucleophiles like sodium sulfide. This reactivity is crucial for the synthesis of diverse functionalized quinolines.

Data Summary: Nucleophilic Aromatic Substitution

| Reaction | Substrate | Reagents | Conditions | Major Product(s) | Yield (%) | Reference(s) |

| Chichibabin (Amination) | Quinoline | NaNH₂ in liquid NH₃ | 100 °C | 2-Aminoquinoline | Good | [2] |

| Chichibabin (Amination) | Quinoline | KNH₂ / KMnO₄ in liquid NH₃ | -65 °C | 2-Aminoquinoline | 55-60% | |

| Hydroxylation | Quinoline | solid KOH | 220 °C | 2-Hydroxyquinoline | Good | [2] |

| Thiolation | 2-Chloroquinoline | Na₂S in DMF | Room Temp, 1-2h | 2-Mercaptoquinoline derivative | Good | |

| Sulfonylation | Quinoline N-oxide | TsCl, CS₂, Et₂NH in CH₂Cl₂ | Room Temp, 0.5h | 2-Tosylquinoline | 84% |

Oxidation Reactions

The quinoline ring is relatively resistant to oxidation.[2] However, under vigorous conditions, the benzene ring can be opened. Milder oxidation typically occurs at the nitrogen atom.

-

Ring Opening : Treatment with strong oxidizing agents like alkaline potassium permanganate (KMnO₄) cleaves the benzene ring, yielding quinolinic acid (pyridine-2,3-dicarboxylic acid).[11] This is a key industrial precursor for herbicides and other chemicals.

-

N-Oxide Formation : Reaction with peroxy acids, such as peracetic acid, selectively oxidizes the ring nitrogen to afford quinoline-N-oxide. This N-oxide is an important synthetic intermediate, as it activates the C2 and C4 positions for both nucleophilic substitution and other functionalizations.

Data Summary: Oxidation Reactions

| Reaction | Reagents | Conditions | Major Product | Yield (%) | Reference(s) |

| Ring Opening | 1. H₂O₂, NH₄VO₃, H₂SO₄ 2. Chlorite/Chlorate ions | 65-75 °C | Quinolinic acid | High | [4][12] |

| Ring Opening | Alkaline KMnO₄ | Vigorous | Quinolinic acid | Good | [11] |

| N-Oxide Formation | Peracetic acid | - | Quinoline-N-oxide | Good |

Reduction Reactions

Reduction of the quinoline system can affect either the pyridine ring, the benzene ring, or both, depending on the reagents and conditions.

-

Pyridine Ring Reduction : Catalytic hydrogenation over platinum or with reducing agents like tin and hydrochloric acid selectively reduces the pyridine ring to give 1,2,3,4-tetrahydroquinoline.[13] This is one of the most common and synthetically useful transformations.

-

Complete Reduction : More forceful hydrogenation, for instance with a platinum catalyst under more vigorous conditions, can reduce both rings to yield decahydroquinoline.[2]

-

Birch Reduction : Reduction with lithium in liquid ammonia can produce 1,4-dihydroquinoline.

Data Summary: Reduction Reactions

| Reaction | Reagents / Catalyst | Conditions | Major Product(s) | Yield (%) | Reference(s) |

| Selective Hydrogenation | H₂ (30 bar), Co(OAc)₂·4H₂O (cat.), Zn, H₂O | 70 °C, 15h | 1,2,3,4-Tetrahydroquinoline | 96% | |

| Selective Hydrogenation | H₂ (20 bar), Pd/CN (cat.) | 50 °C | 1,2,3,4-Tetrahydroquinoline | 86-98% | |

| Chemical Reduction | Sn / HCl | Mild | 1,2,3,4-Tetrahydroquinoline | Good | [2] |

| Full Hydrogenation | H₂ / Pt catalyst | Vigorous | Decahydroquinoline | Good | [2] |

Experimental Protocols

Protocol 1: Oxidation of Quinoline to Quinolinic Acid

Adapted from US Patent 4,549,024[4]

-

Dissolution : Dissolve 516 g (4.0 mol) of quinoline and 0.2 g of ammonium vanadate in a mixture of 1.6 L of water and 0.45 L of concentrated sulfuric acid.

-

Initial Oxidation : Heat the solution to 65-70 °C with stirring. Over a period of 3-4 hours, add 406 mL (10.8 mol) of 70% hydrogen peroxide, maintaining the temperature at 70 °C.

-

Digestion : After the addition is complete, continue stirring the mixture for approximately 3 hours at 70-75 °C.

-

Second Oxidation (Work-up dependent) : The resulting mixture is then typically subjected to a second oxidation step with chlorite or chlorate ions to complete the conversion to quinolinic acid.

-

Isolation : The quinolinic acid is isolated through a series of pH adjustments, filtration, and crystallization steps as detailed in the patent literature.

Protocol 2: Catalytic Hydrogenation to 1,2,3,4-Tetrahydroquinoline

Adapted from Werner et al., 2021

-

Catalyst Preparation (in situ) : In a suitable autoclave, charge quinoline (0.5 mmol), Co(OAc)₂·4H₂O (5 mol%), zinc powder (50 mol%), and H₂O (1.5 mL).

-

Reaction : Seal the autoclave, purge with H₂ gas, and then pressurize to 30 bar of H₂.

-

Heating : Heat the reaction mixture to 70 °C and stir for 15 hours.

-

Work-up : After cooling and carefully venting the autoclave, the product is extracted from the aqueous mixture using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification : The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Protocol 3: Bromination of 8-Hydroxyquinoline

Adapted from Ökten et al., 2016[5]

-

Dissolution : Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in 10 mL of chloroform (CHCl₃).

-

Bromine Addition : Prepare a solution of bromine (0.67 g, 4.20 mmol) in 5 mL of CHCl₃. Add this solution dropwise to the 8-hydroxyquinoline solution over 5 minutes.

-

Reaction : Stir the mixture at room temperature for 1 hour. A yellow solid will precipitate.

-

Work-up : Dissolve the resulting solid in 15 mL of CHCl₃. Wash the organic layer three times with 15 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The resulting crude product, 5,7-dibromo-8-hydroxyquinoline, can be crystallized from benzene to yield the pure product (90% yield).

Relevance in Drug Development & Mandatory Visualizations

The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases. Many modern therapeutics are quinoline-based kinase inhibitors, which interfere with cell signaling pathways that are often dysregulated in cancer.

Signaling Pathway: Inhibition of Receptor Tyrosine Kinases

Quinoline derivatives have been successfully developed as inhibitors of key receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and c-Met. These receptors play crucial roles in cell proliferation, angiogenesis, and metastasis. The diagram below illustrates a simplified, generalized signaling cascade initiated by these RTKs and indicates where quinoline-based inhibitors intervene.

Caption: Generalized RTK signaling pathway targeted by quinoline-based inhibitors.

Experimental Workflow: Quinoline-Based Kinase Inhibitor Discovery

The development of a novel quinoline-based drug follows a structured, multi-stage workflow. This process begins with chemical synthesis and diversification of the quinoline scaffold, followed by a cascade of screening and optimization steps to identify a clinical candidate.

Caption: Workflow for quinoline-based kinase inhibitor drug discovery.

References

- 1. quora.com [quora.com]

- 2. uop.edu.pk [uop.edu.pk]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. quora.com [quora.com]

- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 8. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]

- 9. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Computational Workflow for Structure-Guided Design of Potent and Selective Kinase Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Cyanoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-cyanoquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document details the compound's structural and physicochemical characteristics, spectroscopic profile, synthesis, and reactivity. Furthermore, it explores the biological significance of 4-cyanoquinoline derivatives, particularly their role as inhibitors of key signaling pathways implicated in cancer, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. Experimental protocols for synthesis and spectroscopic analysis are provided, alongside mandatory visualizations to elucidate reaction workflows and biological mechanisms.

Physicochemical Properties

4-Cyanoquinoline, with the molecular formula C₁₀H₆N₂, is a solid, off-white compound at room temperature.[1] Its core structure consists of a quinoline ring system with a nitrile group substituted at the 4-position. This substitution significantly influences the molecule's electronic properties and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆N₂ | [2] |

| Molecular Weight | 154.17 g/mol | [2] |

| Melting Point | 103.5-104 °C | [1] |

| Boiling Point | 267.53 °C (rough estimate) | [1] |

| Density | 1.1975 g/cm³ (rough estimate) | [1] |

| pKa | 1.55 ± 0.13 (Predicted) | [1] |

| LogP (Octanol/Water) | 1.98 | - |

Solubility

Quantitative solubility data for 4-cyanoquinoline in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the polarity of the nitrile group and the aromatic nature of the quinoline ring, a qualitative solubility profile can be inferred. The compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), and moderately soluble in alcohols like ethanol and methanol. Its solubility in non-polar solvents is likely to be limited.

| Solvent | Predicted Solubility |

| Dimethyl Sulfoxide (DMSO) | High |

| Ethanol | Soluble |

| Methanol | Soluble |

| Chloroform | Slightly Soluble |

| Water | Sparingly Soluble |

Spectroscopic Profile

The structural elucidation of 4-cyanoquinoline is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 4-cyanoquinoline provide detailed information about its molecular structure. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the nitrogen atom in the quinoline ring.

¹H NMR Spectral Data (Predicted)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.9 - 9.1 | d | 4.0 - 5.0 |

| H-3 | 7.6 - 7.8 | d | 4.0 - 5.0 |

| H-5 | 8.1 - 8.3 | d | 8.0 - 9.0 |

| H-6 | 7.7 - 7.9 | t | 7.0 - 8.0 |

| H-7 | 7.9 - 8.1 | t | 7.0 - 8.0 |

| H-8 | 8.0 - 8.2 | d | 8.0 - 9.0 |

¹³C NMR Spectral Data (Predicted)

| Carbon | Chemical Shift (ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~135 |

| C-4a | ~128 |

| C-5 | ~130 |

| C-6 | ~129 |

| C-7 | ~130 |

| C-8 | ~128 |

| C-8a | ~148 |

| CN | ~118 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-cyanoquinoline exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2230 | C≡N stretch | Nitrile |

| ~1600, ~1500, ~1470 | C=C stretch | Aromatic ring |

| ~1580 | C=N stretch | Quinoline ring |

| 800-600 | C-H bend | Aromatic (out-of-plane) |

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of 4-cyanoquinoline would show a prominent molecular ion peak (M⁺) at m/z 154. The fragmentation pattern is expected to involve the loss of HCN (m/z 27) from the molecular ion, a characteristic fragmentation for aromatic nitriles, leading to a fragment ion at m/z 127. Further fragmentation of the quinoline ring structure would also be observed.

Synthesis and Reactivity

Synthesis

A common method for the synthesis of 4-cyanoquinoline is the reaction of 4-quinolinecarboxaldehyde with ammonium acetate and a suitable oxidizing agent.[1]

References

Commercial Suppliers and Technical Applications of Quinoline-4-carbonitrile: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Quinoline-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. Furthermore, it details a fundamental synthetic protocol for the derivatization of the quinoline scaffold and illustrates a critical signaling pathway often targeted by quinoline-based inhibitors, offering valuable insights for researchers in drug discovery and development.

Commercial Availability of this compound

This compound is readily available from a range of commercial suppliers, catering to various research and development needs. The following table summarizes the offerings from several prominent suppliers, providing a comparative overview of purity, available quantities, and catalog numbers for easy procurement.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Catalog Number |

| Sigma-Aldrich | This compound | 2973-27-5 | 97% | Custom packaging | AMBH2D702849 |

| Fisher Scientific | This compound | 2973-27-5 | 0.98 | 1G | CS-0044994 |

| J&W Pharmlab | This compound | 2973-27-5 | 97% | 250mg, 5g, 25g | 80R0098 |

| Matrix Scientific | This compound | 2973-27-5 | 1g, 5g, 10g | 097211 | |

| SynQuest Laboratories | 4-Cyanoquinoline | 2973-27-5 | 97% | 250mg, 1g | 2B18-3-05 |

| Alfa Chemistry | This compound | 2973-27-5 | 97% Min | 100mg, 250mg, 1g | YM2973275 |

| LookChem | This compound | 2973-27-5 | 95%, 97% | 1g, 5g, 25g, and custom | 2973-27-5 |

| Chem-Impex International | Isothis compound* | 34846-65-6 | ≥ 98% (HPLC) | Not specified | 01622 |

| Acmec Biochemical | This compound | 2973-27-5 | Not specified | 270566 |

*Note: Chem-Impex International lists Isothis compound, a structural isomer of this compound. Researchers should verify the specific isomer required for their application.

Experimental Protocols: Synthesis of Quinoline Derivatives

The functionalization of the quinoline scaffold is a cornerstone of many drug discovery programs.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating carbon-carbon bonds to modify heterocyclic compounds like quinoline.[1] The following protocol provides a detailed methodology for a typical Suzuki-Miyaura reaction, which can be adapted for the derivatization of halo-substituted quinolines.

Representative Protocol: Suzuki-Miyaura Cross-Coupling of a Halo-Quinoline

This protocol is adapted from a procedure for the selective Suzuki coupling at the C6-bromo position of 6-Bromo-4-chloroquinoline-3-carbonitrile and is representative of a common method for derivatizing the quinoline core.

Materials:

-

6-Halo-quinoline derivative (e.g., 6-Bromothis compound) (1 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents)

-

Base (e.g., Na₂CO₃, 2 equivalents)

-

Degassed 1,4-dioxane

-

Degassed water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask

-

Syringes

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask, add the 6-halo-quinoline derivative (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-quinoline derivative.

Signaling Pathway and Mechanism of Action

Quinoline derivatives are a prominent class of kinase inhibitors, playing a crucial role in targeted cancer therapy.[2] These compounds often exert their effects by inhibiting key signaling pathways that are dysregulated in cancer cells, such as the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways.[2] The following diagram illustrates the inhibition of the PI3K/Akt/mTOR pathway by a representative quinoline-based inhibitor.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline-based inhibitor.

This guide serves as a foundational resource for researchers working with this compound and its derivatives. By providing practical information on sourcing this key intermediate and offering insights into its synthetic modification and biological context, we aim to facilitate further advancements in the fields of medicinal chemistry and drug discovery.

References

Preliminary Biological Screening of Quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction